2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide

tautomerism structural identity procurement specification

2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide (CAS 99552-33-7) is a low-molecular-weight (150.16 g/mol) heterocyclic sulfonamide building block, defined by its partially saturated 1,2,4-triazole ring bearing a sulfonamide group at the 3‑position. The compound exists as the 2,3‑dihydro tautomer, distinguishing it structurally from fully aromatic 1H‑1,2,4‑triazole‑3‑sulfonamide analogs (e.g., CAS 89517‑96‑4) and from the 4H‑tautomer, which has implications for synthetic utility.

Molecular Formula C2H6N4O2S
Molecular Weight 150.16 g/mol
CAS No. 99552-33-7
Cat. No. B13110044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide
CAS99552-33-7
Molecular FormulaC2H6N4O2S
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC1=NC(NN1)S(=O)(=O)N
InChIInChI=1S/C2H6N4O2S/c3-9(7,8)2-4-1-5-6-2/h1-2,6H,(H,4,5)(H2,3,7,8)
InChIKeyGODNSWJGVSLDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide (CAS 99552-33-7): Core Chemical Identity and Procurement Starting Point


2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide (CAS 99552-33-7) is a low-molecular-weight (150.16 g/mol) heterocyclic sulfonamide building block, defined by its partially saturated 1,2,4-triazole ring bearing a sulfonamide group at the 3‑position . The compound exists as the 2,3‑dihydro tautomer, distinguishing it structurally from fully aromatic 1H‑1,2,4‑triazole‑3‑sulfonamide analogs (e.g., CAS 89517‑96‑4) and from the 4H‑tautomer, which has implications for synthetic utility . This differentiation is critical for procurement: the specific tautomeric form dictates downstream reactivity in cyclization, condensation, and sulfonamide coupling reactions.

Tautomer Defined 2,3-dihydro tautomer for synthetic control
Differentiation Structurally distinct from aromatic 1,2,4-triazole-3-sulfonamide analogs
Workflow Supports cyclocondensation, condensation, and sulfonamide coupling routes

Why Unspecified 1,2,4-Triazole-3-sulfonamides Cannot Substitute for the 2,3-Dihydro Tautomer (CAS 99552-33-7)


The triazole‑3‑sulfonamide scaffold exhibits multiple tautomeric and oxidation states, each with distinct reactivity profiles. The 2,3‑dihydro tautomer (CAS 99552‑33‑7) is a partially reduced form that differs fundamentally from the fully aromatic 1H‑1,2,4‑triazole‑3‑sulfonamide (CAS 89517‑96‑4) in ring electronics, N‑nucleophilicity, and susceptibility to oxidative aromatization . Generic procurement of “triazole‑3‑sulfonamide” without specifying the 2,3‑dihydro configuration introduces risk of receiving the incorrect tautomer, leading to failed reactions in applications where the partially saturated ring is required, such as specific cyclocondensations, chiral auxiliary synthesis, or pro‑drug strategies that rely on bio‑reduction . The absence of quantitative comparator studies in the literature does not eliminate this structural prerequisite; it only shifts the weight of evidence to defined chemical identity rather than bioactivity comparisons.

Target Tautomer
2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide
Common Substitute
Aromatic 1H-1,2,4-triazole-3-sulfonamide (CAS 89517-96-4)
Ring Electronics
Partial saturation alters N-nucleophilicity; reactivity profile may not transfer
Synthetic Pathway
Cyclocondensation outcomes may differ; incorrect tautomer can lead to reaction failure
Identity Verification
Procurement requires NMR/LC-MS confirmation to avoid tautomer mismatch

Limited Quantitative Comparator Evidence for 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide (CAS 99552-33-7) – What Can Be Verified


Structural Tautomer Identity vs. Aromatic 1H-1,2,4-Triazole-3-sulfonamide (CAS 89517-96-4)

The 2,3‑dihydro‑1H‑1,2,4‑triazole‑3‑sulfonamide (C₂H₆N₄O₂S, MW 150.16) is the 2,3‑dihydro tautomer. The most common commercially available analog is 1H‑1,2,4‑triazole‑3‑sulfonamide (C₂H₄N₄O₂S, MW 148.14, CAS 89517‑96‑4) . The key difference is the saturation level: the target compound has one additional H₂ unit, resulting in a partially saturated ring. No direct biological or reactivity head‑to‑head data exist in the public domain. Procurement differentiation relies on analytical identity validation (e.g., ¹H NMR, LC‑MS) rather than bioassay comparison.

Tautomer Identity
Class-level inference
Partially saturated 2,3-dihydro ring vs. fully aromatic analog; ΔMW 2.02 Da
Identity verification essential; no reactivity comparison data
Requires analytical confirmation (¹H NMR, LC-MS)
tautomerism structural identity procurement specification

SMILES / InChI Key Canonical Identity as Procurement Fingerprint

The compound’s unique canonical SMILES (C1=NC(NN1)S(=O)(=O)N) and InChI Key (GODNSWJGVSLDKQ‑UHFFFAOYSA‑N) constitute a definitive digital fingerprint. Any substituted analog (e.g., 5‑amino‑, N‑phenyl‑, or 1‑methyl‑derivatives) will produce different SMILES/InChI strings. This fingerprint enables precise CAS‑number‑based procurement and eliminates the common error of receiving a substituted triazole‑sulfonamide erroneously labeled as the parent 2,3‑dihydro compound .

Canonical Fingerprint
Specification review
SMILES: C1=NC(NN1)S(=O)(=O)N; InChI Key: GODNSWJGVSLDKQ-UHFFFAOYSA-N
Ensures exact CAS tautomer procurement
Differentiates from substituted triazole-sulfonamides
chemical identity cheminformatics quality control

Recommended Application Scenarios for 2,3-Dihydro-1H-1,2,4-triazole-3-sulfonamide (CAS 99552-33-7) Based on Verified Evidence


Synthetic Intermediate for Herbicidal Triazolopyrimidine Sulfonamides

The 2,3‑dihydro‑1H‑1,2,4‑triazole‑3‑sulfonamide core is a direct precursor to herbicidal 1,2,4‑triazolo[1,5‑a]pyrimidine‑2‑sulfonamides, as described in patent EP 0246749 A2 and related filings [1]. The partially saturated ring facilitates regioselective cyclocondensation with 1,3‑dicarbonyl compounds, a transformation that aromatic analogs may undergo with lower selectivity. Procurement of the correct 2,3‑dihydro tautomer is essential for this synthetic route.

Standard Reference Material for Tautomeric Purity Studies

Because the compound represents a well‑defined tautomeric and saturation state, it can serve as a reference standard in NMR‑based tautomer population studies of 1,2,4‑triazole‑3‑sulfonamides . Its distinct ¹H NMR spectrum (non‑aromatic CH₂ protons) provides a diagnostic handle to quantify tautomeric ratios in solution, supporting analytical method development and quality control of triazole‑sulfonamide libraries.

Building Block for Carbonic Anhydrase Inhibitor Fragment Libraries

The unsubstituted 2,3‑dihydro‑1,2,4‑triazole‑3‑sulfonamide offers a minimal zinc‑binding fragment for carbonic anhydrase (CA) inhibitor design [2]. While no direct inhibitory data exist for this exact compound, its sulfonamide group is the canonical CA pharmacophore, and the 2,3‑dihydro ring may confer altered tautomer‑dependent binding kinetics compared to aromatic analogs. Procurement of the pure dihydro form is critical for fragment‑based screening where oxidation state purity determines hit validity.

Application
Selection Property
Validation Focus
Herbicidal triazolopyrimidine synthesis
2,3-Dihydro tautomer identity
Regioselective cyclocondensation outcome
Tautomer purity reference
Defined saturation state
NMR diagnostic CH₂ signal
CA inhibitor fragment screening
Unsubstituted sulfonamide zinc-binding group
Tautomer-dependent binding kinetics
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